Piperazine, 1-(2-propylvaleryl)-

Description

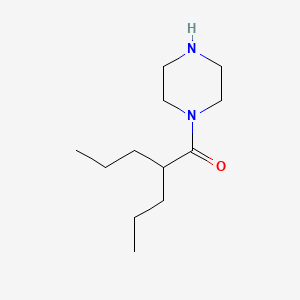

Structure

3D Structure

Properties

CAS No. |

3116-35-6 |

|---|---|

Molecular Formula |

C12H24N2O |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

1-piperazin-1-yl-2-propylpentan-1-one |

InChI |

InChI=1S/C12H24N2O/c1-3-5-11(6-4-2)12(15)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3 |

InChI Key |

CQBMAYFECNZWON-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C(=O)N1CCNCC1 |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of Piperazine, 1 2 Propylvaleryl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analyses

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a molecule. It provides a wealth of information regarding the chemical environment, connectivity, and conformational dynamics of the analyte. For a molecule like "Piperazine, 1-(2-propylvaleryl)-," which contains a flexible piperazine (B1678402) ring and a branched acyl chain, NMR is crucial for a complete structural assignment. The dynamic nature of the piperazine ring, which can undergo chair-to-chair interconversion, and the restricted rotation around the amide bond can lead to complex NMR spectra. nih.govresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Characterization

The ¹H NMR spectrum of "Piperazine, 1-(2-propylvaleryl)-" is expected to exhibit distinct signals corresponding to the protons of the 2-propylvaleryl group and the piperazine ring. The chemical shifts of these protons are influenced by their local electronic environment.

The protons on the two propyl chains of the valeryl moiety would likely appear as complex multiplets in the upfield region of the spectrum, typically between 0.8 and 1.7 ppm. The methyl (CH₃) protons would be expected to resonate at the highest field, appearing as a triplet, while the methylene (B1212753) (CH₂) protons would show more complex splitting patterns due to coupling with neighboring protons. The methine (CH) proton at the branching point of the acyl chain would be found further downfield, likely as a multiplet, due to the deshielding effect of the adjacent carbonyl group.

The protons of the piperazine ring typically resonate in the region of 2.5 to 4.0 ppm. chemicalbook.comresearchgate.netchemicalbook.com In the case of "Piperazine, 1-(2-propylvaleryl)-," the four protons on the carbons adjacent to the amide nitrogen are expected to be shifted downfield compared to the four protons on the carbons adjacent to the secondary amine. This is due to the electron-withdrawing effect of the carbonyl group. The presence of conformers due to restricted amide bond rotation and ring inversion can lead to the observation of broadened or multiple signals for the piperazine protons at room temperature. nih.govresearchgate.net The proton on the secondary amine (NH) would likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for Piperazine, 1-(2-propylvaleryl)-

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CH₃ (propyl chains) | ~ 0.9 | Triplet (t) |

| CH₂ (propyl chains) | ~ 1.2 - 1.6 | Multiplet (m) |

| CH (valeryl) | ~ 2.3 - 2.5 | Multiplet (m) |

| CH₂ (piperazine, adjacent to NH) | ~ 2.8 - 3.0 | Multiplet (m) |

| CH₂ (piperazine, adjacent to C=O) | ~ 3.4 - 3.7 | Multiplet (m) |

| NH (piperazine) | Variable | Broad Singlet (br s) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "Piperazine, 1-(2-propylvaleryl)-" will give rise to a distinct signal.

The carbonyl carbon (C=O) of the amide group is the most deshielded and is expected to appear at the lowest field, typically in the range of 170-175 ppm. The carbons of the propyl chains will resonate in the upfield region, generally between 10 and 40 ppm. The methine carbon of the valeryl group will be further downfield than the methylene and methyl carbons. The carbon atoms of the piperazine ring are expected to resonate in the 40-50 ppm range. Similar to the proton signals, the carbons adjacent to the amide nitrogen will be shifted downfield relative to those adjacent to the secondary amine. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Piperazine, 1-(2-propylvaleryl)-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (propyl chains) | ~ 14 |

| CH₂ (propyl chains) | ~ 20 - 35 |

| CH (valeryl) | ~ 45 - 50 |

| CH₂ (piperazine, adjacent to NH) | ~ 45 |

| CH₂ (piperazine, adjacent to C=O) | ~ 47 |

| C=O (amide) | ~ 173 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.orgoxinst.com For "Piperazine, 1-(2-propylvaleryl)-," COSY would show correlations between the methyl and methylene protons of the propyl groups, and between the methine proton and the adjacent methylene protons. It would also show correlations between the protons on adjacent carbons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mcdb.ca Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the protons on the piperazine ring adjacent to the amide nitrogen and the carbonyl carbon, thus confirming the point of attachment of the acyl chain to the piperazine ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass of the parent ion, allowing for the determination of the elemental formula of "Piperazine, 1-(2-propylvaleryl)-" (C₁₂H₂₄N₂O). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, a high degree of confidence in the molecular formula can be achieved.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. nih.govresearchgate.net

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of Piperazine, 1-(2-propylvaleryl)-

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

| [M+H - C₃H₇]⁺ | Loss of a propyl group |

| [M+H - C₄H₉]⁺ | Loss of a butyl group |

| Ion at m/z 85 | [C₄H₉N₂]⁺ - Fragment of the piperazine ring |

| Ion at m/z 141 | [C₈H₁₅O]⁺ - The 2-propylvaleryl cation |

Note: The fragmentation pattern can be influenced by the ionization method and collision energy.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Stereochemistry

For Piperazine, 1-(2-propylvaleryl)-, obtaining a suitable single crystal would be the first critical step. If successful, the X-ray diffraction analysis would reveal several key structural features:

Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation to minimize steric strain. X-ray diffraction would confirm this and provide the exact bond lengths and angles of the ring.

Amide Bond Geometry: The geometry of the amide bond, including the C-N bond length and the planarity of the amide group, would be precisely determined.

Stereochemistry: The 2-propylvaleryl group contains a chiral center at the carbon atom to which the two propyl groups are attached. X-ray diffraction of a single crystal of an enantiomerically pure sample would determine the absolute stereochemistry (R or S configuration) at this center.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding involving the N-H group of the piperazine ring and the carbonyl oxygen of the amide group. These interactions are crucial for understanding the solid-state properties of the compound.

Interactive Data Table: Hypothetical Crystallographic Data for Piperazine, 1-(2-propylvaleryl)-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.09 |

It is important to note that these crystallographic parameters are purely hypothetical and would need to be determined experimentally.

Future Research Directions and Unexplored Avenues for Piperazine, 1 2 Propylvaleryl

Exploration of Novel Synthetic Methodologies for Enhanced Stereocontrol

The 2-propylvaleryl group in Piperazine (B1678402), 1-(2-propylvaleryl)- contains a chiral center, meaning the compound can exist as different stereoisomers. The biological activity of chiral molecules can vary significantly between their enantiomeric or diastereomeric forms. Therefore, the development of synthetic methods that allow for precise control over the stereochemistry is a critical area of future research.

Current synthetic approaches to piperazine derivatives often involve N-alkylation or N-acylation reactions. mdpi.com Future research should focus on asymmetric synthesis to selectively produce the desired stereoisomer of Piperazine, 1-(2-propylvaleryl)-. This could involve the use of chiral auxiliaries, catalysts, or starting materials. Base-mediated epimerization is another technique that has been successfully used to interconvert diastereomers of substituted piperidines and could be explored for piperazine derivatives. nih.gov

| Synthetic Strategy | Potential Advantage | Key Considerations |

| Asymmetric Catalysis | High enantiomeric excess, catalytic nature reduces waste. | Catalyst design and optimization, substrate scope. |

| Chiral Auxiliaries | Well-established methodology, predictable stereochemical outcome. | Synthesis and removal of the auxiliary group. |

| Substrate-Controlled Synthesis | Stereochemistry is controlled by a chiral center in the starting material. | Availability of enantiomerically pure starting materials. |

| Enzymatic Resolution | High selectivity under mild conditions. | Enzyme stability and cost, separation of enantiomers. |

Advanced Mechanistic Studies on Specific Molecular Interactions and Signaling Cascades

Understanding how Piperazine, 1-(2-propylvaleryl)- interacts with biological targets at a molecular level is fundamental to elucidating its mechanism of action. Piperazine derivatives are known to interact with a variety of receptors, including neurotransmitter receptors. ijrrjournal.com The specific substituent, in this case, 1-(2-propylvaleryl)-, will significantly influence its binding affinity and selectivity.

Future research should employ advanced techniques to identify and characterize the molecular targets of this compound. This includes methods like affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics. Once a target is identified, further studies can delineate the downstream signaling cascades that are modulated by the compound's binding. This could involve investigating changes in second messenger levels, protein phosphorylation, and gene expression. Molecular docking and dynamics simulations can provide insights into the putative binding modes and key interactions between the compound and its target protein. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Action

To gain a comprehensive understanding of the biological effects of Piperazine, 1-(2-propylvaleryl)-, a systems-level approach is necessary. The integration of data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the compound's impact on cellular and physiological processes. nih.govnih.gov This multi-omics approach can help identify not only the primary target but also off-target effects and downstream biological pathways. medrxiv.org

| Omics Platform | Type of Data Generated | Potential Insights |

| Genomics | DNA sequence variations | Identification of genetic factors influencing compound response. |

| Transcriptomics | mRNA expression levels | Changes in gene expression and affected pathways. |

| Proteomics | Protein abundance and modifications | Identification of protein targets and downstream signaling. |

| Metabolomics | Metabolite concentrations | Alterations in metabolic pathways and cellular state. |

Development of Advanced Computational Models for Precise Prediction of Compound Behavior

Computational modeling plays an increasingly important role in modern drug discovery. For Piperazine, 1-(2-propylvaleryl)-, the development of advanced computational models can help predict its physicochemical properties, pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity.

Future research should focus on building robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models use the chemical structure of a compound to predict its biological activity and properties. Molecular dynamics simulations can be used to study the conformational flexibility of the compound and its interactions with biological macromolecules in a dynamic environment. Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate the fate of the compound in the body, helping to predict its bioavailability and optimal dosing regimens.

Investigation of Chemical Space Expansion around the 1-(2-Propylvaleryl)- Substituent for Tuned Molecular Properties

The 1-(2-propylvaleryl)- substituent is a key determinant of the molecular properties of Piperazine, 1-(2-propylvaleryl)-. A systematic exploration of the chemical space around this substituent can lead to the discovery of new analogs with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net This involves synthesizing and evaluating a library of related compounds with modifications to the alkyl chains of the 2-propylvaleryl group.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and characterization methods for substituted piperazine derivatives?

- Methodological Answer : Substituted piperazines are typically synthesized via multi-step reactions. For example, benzoic acid derivatives can undergo acylation, bromination, and esterification to yield intermediates, followed by cyclization to form the piperazine core . Key optimization parameters include solvent selection (e.g., toluene vs. DMF), reaction time (6–24 hours), and molar ratios of reagents (e.g., 1:1.2 for acyl chloride to amine). Characterization involves IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), ¹H NMR (piperazine ring protons at δ 2.5–3.5 ppm), GC-MS (molecular ion peaks), and HPLC (purity >95%) .

Q. How can HPLC be applied to detect and quantify piperazine derivatives in complex biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is validated for piperazine analysis. Use 1-(2-methoxyphenyl)piperazine as a derivatizing agent to stabilize reactive intermediates (e.g., isocyanates) and improve chromatographic resolution. Internal standards like p-tolylpiperazine (pTP) enhance quantification accuracy. Method validation includes linearity (R² > 0.99), LOD (0.1–1 ng/mL), and recovery rates (85–115%) in hair or plasma matrices .

Q. What safety protocols are critical for handling piperazine derivatives in laboratory settings?

- Methodological Answer : Piperazines with reactive substituents (e.g., chloroacetyl groups) require PPE (nitrile gloves, lab coat, goggles) and fume hoods to mitigate inhalation risks. Storage conditions: −20°C under inert gas (N₂/Ar) to prevent oxidation. Stability testing under accelerated conditions (40°C/75% RH for 6 months) assesses degradation products via LC-MS. Emergency protocols include immediate flushing for eye/skin exposure (15 minutes with water) and neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate piperazine derivatives as dopamine transporter inhibitors?

- Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., fluorophenyl, propylvaleryl) and testing affinity for dopamine (DAT) and serotonin (SERT) transporters. Use radioligand binding assays (³H-WIN 35,428 for DAT) and synaptosomal uptake inhibition (IC₅₀ values). For example, 1-(3-phenylpropyl)piperazine analogs show increased DAT selectivity when substituted with bis(4-fluorophenyl)methoxy groups (IC₅₀ = 12 nM vs. 150 nM for SERT) .

Q. What strategies resolve contradictory pharmacokinetic data for piperazine derivatives across studies?

- Methodological Answer : Discrepancies in bioavailability or metabolite profiles can arise from differences in analytical methods (e.g., LC-MS vs. ELISA) or animal models (rat vs. primate). Resolve by:

- Cross-validation using multiple techniques (e.g., GC-MS + NMR).

- Species-specific metabolic profiling (hepatocyte microsomes).

- Systematic review of substituent effects on CYP450 metabolism (e.g., 4-chlorophenyl groups inhibit CYP2D6) .

Q. How can computational modeling predict the biological activity of novel piperazine analogs?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target receptors (e.g., dopamine D₂ receptor PDB: 6CM4). Parameters include binding energy (ΔG ≤ −8 kcal/mol) and hydrogen bonding with key residues (e.g., Asp114). QSAR models (e.g., CoMFA) correlate substituent hydrophobicity (logP) or electron-withdrawing effects (Hammett σ) with IC₅₀ values. Validate predictions with in vitro assays .

Q. What methodologies assess the environmental impact and degradation pathways of piperazine derivatives?

- Methodological Answer : Conduct OECD 301F biodegradation tests to measure % mineralization (CO₂ evolution) over 28 days. Advanced oxidation processes (AOPs) like UV/H₂O₂ degrade piperazines via hydroxyl radical attack, monitored by LC-TOF-MS to identify intermediates (e.g., hydroxylated or dealkylated products). Ecotoxicity is assessed using Daphnia magna (EC₅₀) and Vibrio fischeri (Microtox® assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.